

Commercial Suppliers and Technical Guide for 4-Bromo-2,5-difluorobenzenesulfonamide

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzenesulfonamide

Cat. No.: B1272165

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For researchers, scientists, and professionals in drug development, **4-Bromo-2,5-difluorobenzenesulfonamide** is a valuable chemical intermediate. Its fluorinated and brominated benzene sulfonamide structure makes it a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth overview of its commercial availability, key technical data, synthesis protocols, and potential applications.

Commercial Availability

4-Bromo-2,5-difluorobenzenesulfonamide (CAS No. 214209-98-0) and its immediate precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9), are available from a number of commercial suppliers specializing in research chemicals and building blocks for the pharmaceutical industry. The table below summarizes some of the key suppliers.

Supplier	Product Name	CAS Number	Additional Notes
Matrix Scientific	4-Bromo-2,5-difluorobenzenesulfonamide	214209-98-0	A primary supplier of this specific sulfonamide.
Santa Cruz Biotechnology	4-Bromo-2,5-difluorobenzenesulfonamide	214209-98-0	Offers the compound for proteomics research.
Fluorochem	4-Bromo-2,5-difluorobenzenesulfonamide	214209-98-0	Lists the compound in their catalog of fluorinated building blocks.
Sigma-Aldrich (Merck)	4-Bromo-2,5-difluorobenzenesulfonyl chloride	207974-14-9	A key supplier of the direct precursor to the target compound.
Alfa Aesar (Thermo Fisher Scientific)	4-Bromo-2,5-difluorobenzenesulfonyl chloride	207974-14-9	Provides the sulfonyl chloride precursor.
Ambeed, Inc.	4-Bromo-2,5-difluorobenzenesulfonyl chloride	207974-14-9	A supplier of various chemical building blocks, including the precursor.

Technical Data

The following tables summarize the key quantitative data for **4-Bromo-2,5-difluorobenzenesulfonamide** and its sulfonyl chloride precursor, compiled from supplier information.

Table 1: Properties of **4-Bromo-2,5-difluorobenzenesulfonamide**

Property	Value	Reference
CAS Number	214209-98-0	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ NO ₂ S	[1]
Molecular Weight	272.07 g/mol	[1]
Melting Point	167-169 °C	[1]
MDL Number	MFCD01569463	[1]
Hazard Statements	Irritant	[1]

Table 2: Properties of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Property	Value	Reference
CAS Number	207974-14-9	
Molecular Formula	C ₆ H ₂ BrClF ₂ O ₂ S	
Molecular Weight	291.50 g/mol	
Melting Point	38-42 °C	
Purity	≥97%	
MDL Number	MFCD00042181	
Hazard Statements	Causes severe skin burns and eye damage.	

Experimental Protocols

The synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** is typically achieved through a two-step process: the formation of the sulfonyl chloride precursor followed by its reaction with an ammonia source.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

A common method for the synthesis of aryl sulfonyl chlorides from the corresponding aniline is via a diazotization-sulfonylation reaction.

Materials:

- 2,5-Difluoro-4-bromoaniline
- Concentrated Hydrochloric Acid
- Sodium Nitrite (NaNO_2)
- Thionyl Chloride (SOCl_2) or Sulfur Dioxide (SO_2) in the presence of a copper catalyst
- Ice
- Suitable organic solvent (e.g., acetic acid, diethyl ether)

Procedure:

- Diazotization: Dissolve 2,5-Difluoro-4-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt.
- Sulfonylation: In a separate reaction vessel, prepare a solution of thionyl chloride or introduce sulfur dioxide gas into a suitable solvent containing a catalytic amount of cuprous chloride (CuCl).
- Slowly add the cold diazonium salt solution to the sulfonylation mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.
- After the addition is complete, allow the reaction to proceed for several hours at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).

- Work-up: Quench the reaction mixture by carefully pouring it onto ice. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be further purified by crystallization or distillation if necessary.

Step 2: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic substitution reaction.

Materials:

- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas)
- A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

Procedure:

- Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent and cool the solution in an ice bath.
- Slowly add an excess of the ammonia source to the cooled solution with vigorous stirring. The reaction is typically rapid and exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up: If a water-miscible solvent was used, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and the

product extracted with an organic solvent.

- Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude **4-Bromo-2,5-difluorobenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

Potential Applications and Signaling Pathways

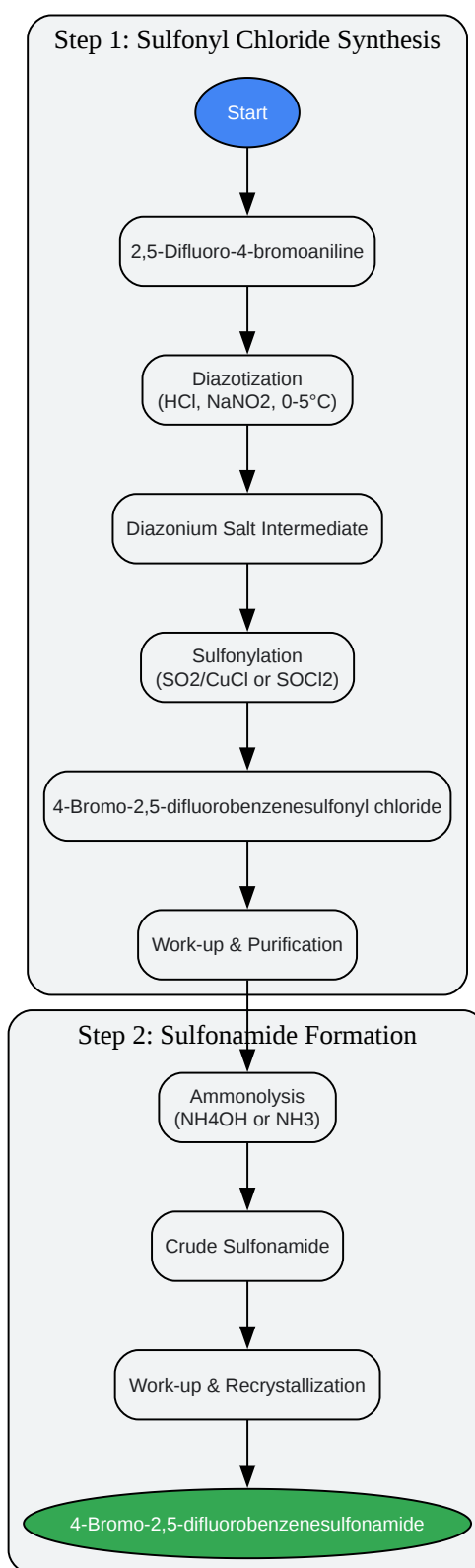
While specific biological targets for **4-Bromo-2,5-difluorobenzenesulfonamide** are not extensively documented in publicly available literature, sulfonamides as a class are known to exhibit a wide range of biological activities.^[2] Compounds with similar structural motifs have been investigated for their potential as antibacterial agents and as inhibitors of various enzymes in drug discovery programs.^[2]

For instance, some sulfonamide derivatives have been studied as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.^[2] Although not definitively shown for **4-Bromo-2,5-difluorobenzenesulfonamide** itself, a plausible signaling pathway for this class of compounds is the inhibition of viral replication through targeting essential viral enzymes.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide**.

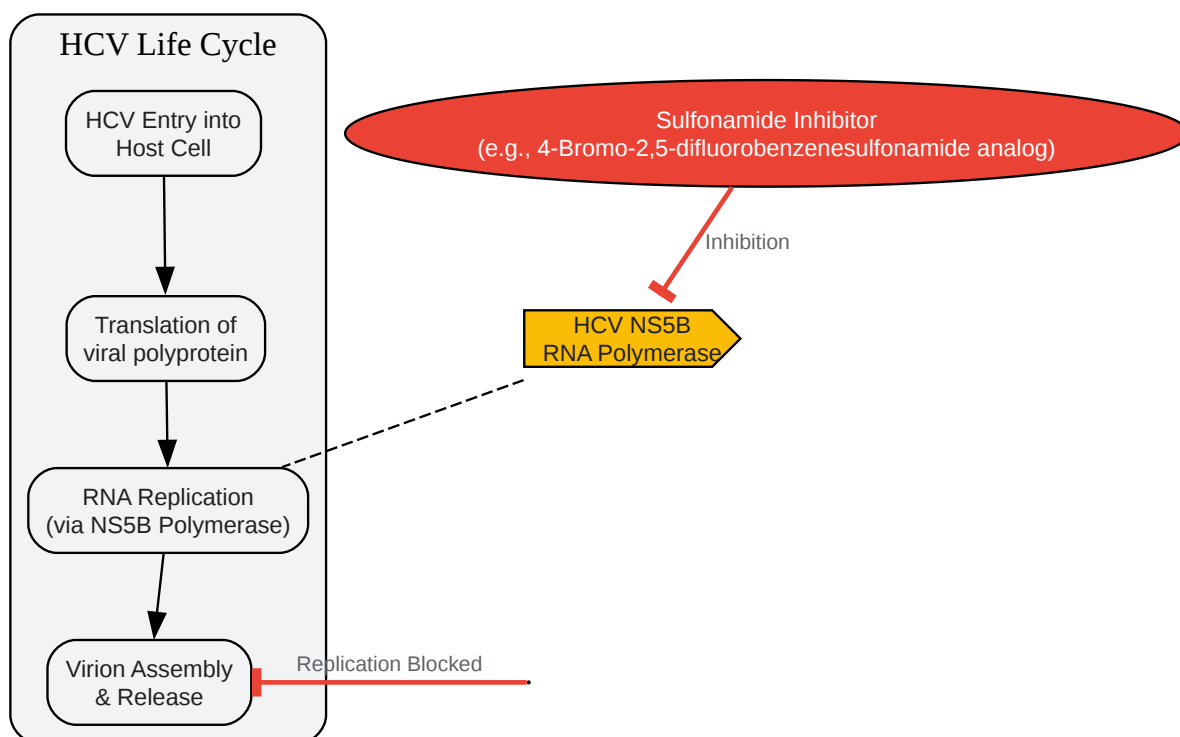


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Caption: General synthesis workflow for **4-Bromo-2,5-difluorobenzenesulfonamide**.

Illustrative Biological Pathway: Inhibition of HCV Replication

The diagram below illustrates a potential mechanism of action for a sulfonamide-based inhibitor targeting the HCV NS5B polymerase. This is a hypothetical pathway for a compound of this class.

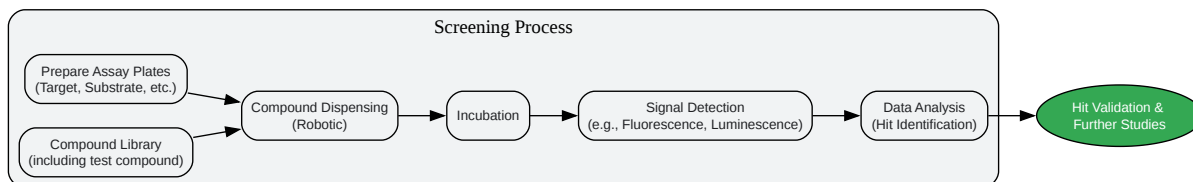


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Caption: Hypothetical inhibition of HCV replication by a sulfonamide derivative.

Experimental Workflow: High-Throughput Screening

This diagram outlines a typical high-throughput screening (HTS) workflow to identify biologically active compounds.



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Caption: A generalized high-throughput screening (HTS) workflow.

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References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]
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